molecular formula C26H30N4O4S B2405226 7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 896704-43-1

7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2405226
CAS RN: 896704-43-1
M. Wt: 494.61
InChI Key: HUHIYMIPBNWFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive and Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for potential antihypertensive and antimicrobial activities. One study focused on synthesizing quinazolinones and thiazoloquinazolinones to search for novel antihypertensive heterocycles. The compounds synthesized showed no antihypertensive activity, highlighting the complexity of drug action mechanisms (Shiau et al., 1990). Another research synthesized quinazoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents, demonstrating the potential of quinazolinone frameworks in developing antihypertensive drugs (Chern et al., 1993).

Anticancer and Antimicrobial Agents

The anticancer and antimicrobial activities of novel 6,7-dimethoxyquinazoline derivatives were explored, demonstrating the pharmaceutical utility of quinazoline cores in designing drugs with diverse biological effects (Kassab et al., 2016). This research contributes to understanding the therapeutic efficacy of quinazolinone derivatives.

Molecular Docking for Antimicrobial Activity

Molecular docking studies of tetrazoloquinazolines to a ribosomal protein suggested potential in vitro antimicrobial activity, underscoring the importance of structural analysis in drug design (Antypenko et al., 2022).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of new compounds based on the quinazolinone framework have been pivotal in discovering potential antibacterial agents. For example, novel quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety were synthesized and showed significant inhibition activities against phytopathogenic bacteria, highlighting their potential as agricultural bactericides (Du et al., 2018).

properties

IUPAC Name

7-[6-(4-benzylpiperazin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c31-24(29-13-11-28(12-14-29)17-19-7-3-1-4-8-19)9-5-2-6-10-30-25(32)20-15-22-23(34-18-33-22)16-21(20)27-26(30)35/h1,3-4,7-8,15-16H,2,5-6,9-14,17-18H2,(H,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHIYMIPBNWFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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